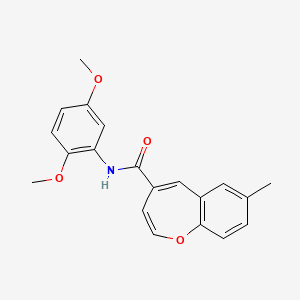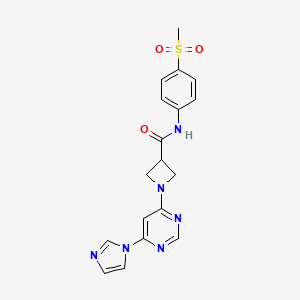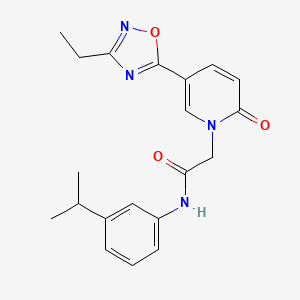
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBN or DBN-Na, and it belongs to the family of benzothiazole derivatives. DBN has been synthesized and studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Anti-Parkinson's Activity
- A study by Gomathy et al. (2012) synthesized novel derivatives of this compound and evaluated their anti-Parkinson's activity. They found that some derivatives showed potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-OHDA lesioned rat model (Gomathy et al., 2012).
Fluorescent Properties
- Phatangare et al. (2013) studied the photophysical behavior of a fluorescent derivative of this compound. They found that it is sensitive to the micro-environment and exhibits unique emission properties in different solvents, which could have implications for fluorescence-based applications (Phatangare et al., 2013).
Anticancer Evaluation
- Salahuddin et al. (2014) synthesized derivatives and conducted in vitro anticancer evaluation on various cancer cell lines. Some compounds exhibited notable activity, especially against breast cancer cell lines (Salahuddin et al., 2014).
H3 Receptor Antagonism
- Research by Ceras et al. (2012) focused on the synthesis of novel sulfonylurea derivatives as H3 receptor antagonists. Although these derivatives did not demonstrate desired insulinotropic activity, they provided insights into the design of new dual H3 antagonists (Ceras et al., 2012).
Antihyperglycemic Activity
- Imran et al. (2009) prepared derivatives with antihyperglycemic properties. Their research involved studying the blood glucose-lowering ability in normal rats, suggesting potential applications in diabetes management (Imran et al., 2009).
EGFR Inhibitor Potential
- Deng et al. (2019) designed and synthesized novel derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Some compounds exhibited significant antitumor activity, highlighting their potential as lead compounds in antitumor agent development (Deng et al., 2019).
Antibacterial Activity
- Ekennia et al. (2018) synthesized novel derivatives and evaluated their antibacterial activity against clinically isolated bacteria strains. They found varied activities, with some compounds showing promising results (Ekennia et al., 2018).
Antimicrobial and Anti-proliferative Activities
- Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities. Some compounds showed notable inhibitory effects on cancer cells (Mansour et al., 2020).
Anxiolytic Activity
- Lutsenko et al. (2013) conducted computer predictions and experimental confirmation of the anxiolytic activity of derivatives. They found that certain compounds exhibited significant anxiolytic effects, suggesting potential applications in mental health (Lutsenko et al., 2013).
properties
IUPAC Name |
N-naphthalen-1-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-18(20-16-10-5-7-13-6-1-2-8-14(13)16)12-21-19(23)15-9-3-4-11-17(15)26(21,24)25/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHJEOMFPKDIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)



![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)

![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)

![6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2954039.png)
![2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2954040.png)


![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)
